molecular formula C12H22O2 B11754376 7Z-Decenyl acetate

7Z-Decenyl acetate

Cat. No.: B11754376
M. Wt: 198.30 g/mol
InChI Key: DEOHUYGDZACDBU-PLNGDYQASA-N
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Description

7Z-Decenyl acetate, also known as (Z)-7-Decenyl acetate, is a carboxylic ester with the molecular formula C12H22O2. It is commonly used in the field of organic chemistry and has applications in various scientific research areas. The compound is characterized by its unique structure, which includes a decenyl group attached to an acetate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

7Z-Decenyl acetate can be synthesized through the esterification of 7-Decen-1-ol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of 7-Decen-1-ol and acetic acid into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

7Z-Decenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7Z-Decenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in pheromone communication in insects.

    Medicine: Investigated for potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances and flavorings

Mechanism of Action

The mechanism of action of 7Z-Decenyl acetate involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. The acetate group plays a crucial role in its recognition and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific double bond configuration (Z-configuration), which imparts distinct chemical and biological properties. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[(Z)-dec-7-enyl] acetate

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h4-5H,3,6-11H2,1-2H3/b5-4-

InChI Key

DEOHUYGDZACDBU-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CCCCCCOC(=O)C

Canonical SMILES

CCC=CCCCCCCOC(=O)C

Origin of Product

United States

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